

1-(3-Fluorophenyl)cyclopropan-1-amine CAS number 764647-70-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Fluorophenyl)cyclopropan-1-amine

Cat. No.: B1342483

[Get Quote](#)

Introduction: The Strategic Value of Arylcyclopropylamines

1-(3-Fluorophenyl)cyclopropan-1-amine belongs to the arylcyclopropylamine (ACPA) class of compounds, a structural motif frequently found in biologically active molecules.^[1] The unique combination of a strained cyclopropane ring, a basic amine, and an aromatic system imparts valuable properties for drug design. The cyclopropyl group acts as a "bioisostere" for other groups, such as a phenyl ring or gem-dimethyl group, while offering distinct conformational and metabolic advantages.^{[2][3]}

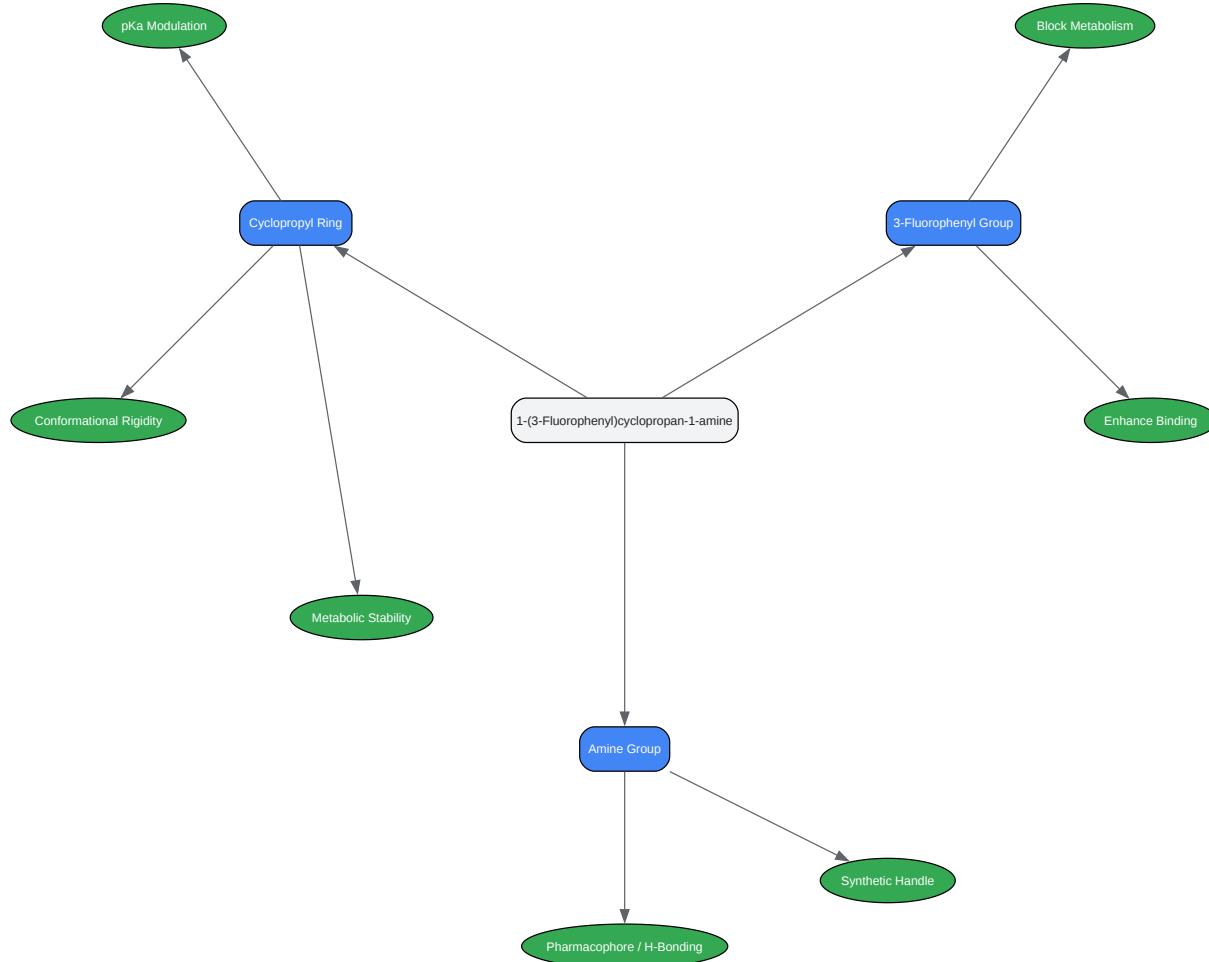
The inherent rigidity of the cyclopropane ring constrains the molecule's conformation, which can lead to more selective binding to biological targets and an entropically favorable binding event.^[3] Furthermore, the C-H bonds of the cyclopropane ring are stronger than those in typical alkanes, often leading to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.^{[2][3]} The inclusion of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to further enhance metabolic stability and modulate electronic properties for improved target engagement.^[4] This combination of features makes **1-(3-Fluorophenyl)cyclopropan-1-amine** a valuable scaffold for developing novel therapeutics, particularly in areas like neuroscience and oncology.^{[4][5]}

Physicochemical and Computational Data

A summary of the key properties for **1-(3-Fluorophenyl)cyclopropan-1-amine** is presented below. This data is essential for experimental design, formulation, and computational modeling.

Property	Value	Source
CAS Number	764647-70-3	[6][7]
Molecular Formula	C ₉ H ₁₀ FN	[7]
Molecular Weight	151.18 g/mol	[7][8]
Purity	Typically ≥97%	[6][7]
Appearance	Not specified, likely a liquid or low-melting solid	-
Storage Conditions	2-8°C, protect from light	[7][8]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[7]
LogP (Calculated)	1.7735	[7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	1	[7]
Rotatable Bonds	1	[7]
SMILES	NC1(c2ccccc(F)c2)CC1	[7][8]

The Arylcyclopropylamine Motif: A Privileged Scaffold in Drug Design


The efficacy of the ACPA scaffold stems from the synergistic interplay of its three core components: the cyclopropyl ring, the amine, and the aryl group. Understanding these contributions is key to exploiting this molecule in drug design.

- Cyclopropane Ring: This highly strained, three-membered ring is not merely a spacer. Its unique electronic structure, with "bent" bonds possessing significant π-character, allows it to

interact with biological targets in ways that simple alkyl chains cannot.[\[3\]](#) Its primary roles are:

- Conformational Rigidity: Locks the relative orientation of the amine and aryl groups, reducing the entropic penalty of binding.[\[3\]](#)
- Metabolic Shielding: The high C-H bond dissociation energy often protects adjacent sites from CYP-mediated oxidation.[\[2\]](#)
- pKa Modulation: The electron-withdrawing nature of the ring can lower the pKa of the adjacent amine compared to a simple alkylamine, which can be crucial for optimizing solubility, cell permeability, and avoiding P-glycoprotein efflux.[\[3\]](#)
- Amine Group: As a primary amine, this group is a critical pharmacophoric feature.
 - Basicity and Target Interaction: It typically acts as a hydrogen bond donor and can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
 - Synthetic Handle: It serves as a versatile point for further chemical modification and elaboration of the molecular structure.[\[5\]](#)
- 3-Fluorophenyl Group: The substitution pattern on the aromatic ring is critical for fine-tuning the molecule's properties.
 - Metabolic Blocking: Fluorine is often introduced to block sites of potential aromatic hydroxylation, a common metabolic pathway.[\[4\]](#)
 - Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic or dipole interactions within a binding pocket, enhancing potency.

The interplay of these features is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Key structural motifs of the title compound and their contributions to drug-like properties.

However, researchers should be aware of potential metabolic liabilities. In some contexts, particularly with certain CYP isozymes like CYP1A2, cyclopropylamines can undergo bioactivation to form reactive, ring-opened intermediates that may form covalent adducts with proteins.^[2]

Proposed Synthetic Pathway

While specific, peer-reviewed synthetic procedures for CAS 764647-70-3 are not readily available in the public domain, a plausible and scalable route can be constructed based on well-established methodologies for analogous arylcyclopropylamines, such as those described in the patent literature.^{[9][10]} A common and effective strategy involves the synthesis of a 1-aryl-1-cyclopropanecarboxylic acid intermediate, followed by a Curtius rearrangement to furnish the desired primary amine.

The proposed multi-step synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: A plausible multi-step synthetic workflow for **1-(3-Fluorophenyl)cyclopropan-1-amine**.

Experimental Protocol (Representative)

Warning: This protocol involves hazardous reagents and reactions, including the use of azides which are potentially explosive. It must only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)acrylate

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add triethyl phosphonoacetate

dropwise.

- Allow the mixture to stir at room temperature for 1 hour to form the ylide.
- Cool the reaction mixture back to 0°C and add a solution of 3'-fluoroacetophenone in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction carefully with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purify the crude product by column chromatography to yield the acrylate intermediate.

Step 2: Synthesis of Ethyl 1-(3-fluorophenyl)cyclopropane-1-carboxylate

- Prepare a solution of the acrylate from Step 1 in anhydrous dichloromethane.
- Add a solution of diethylzinc followed by diiodomethane (Simmons-Smith reaction conditions).
- Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
- Carefully quench the reaction with saturated aqueous ammonium chloride.
- Separate the layers and extract the aqueous phase with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- Purify via column chromatography to obtain the cyclopropyl ester.

Step 3: Synthesis of 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid

- Dissolve the ester from Step 2 in a mixture of THF and water.

- Add an excess of lithium hydroxide monohydrate.
- Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
- Cool the mixture to room temperature and remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
- Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid, which may be used without further purification.

Step 4: Synthesis of **1-(3-Fluorophenyl)cyclopropan-1-amine** (Curtius Rearrangement)

- Dissolve the carboxylic acid from Step 3 in anhydrous toluene.
- Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
- Heat the reaction mixture to reflux and monitor the formation of the isocyanate intermediate.
- After the rearrangement is complete, cool the mixture and add 2M HCl.
- Heat the biphasic mixture to reflux to hydrolyze the isocyanate (or its trapped adduct) to the amine.
- Cool the reaction, separate the layers, and wash the organic layer with water.
- Make the aqueous layer basic (pH > 10) with 5M NaOH and extract with dichloromethane.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, **1-(3-Fluorophenyl)cyclopropan-1-amine**.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following data is predicted based on the known structure and general principles of spectroscopic analysis.[\[11\]](#)

[12][13] This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Technique	Predicted Observations
¹ H NMR (400 MHz, CDCl ₃)	δ 7.20-7.40 (m, 1H): Aromatic proton para to fluorine. δ 6.90-7.15 (m, 3H): Remaining aromatic protons, showing complex splitting due to H-H and H-F coupling. δ 1.50-2.00 (br s, 2H): -NH ₂ protons, signal may be broad and its position is concentration-dependent. δ 1.10-1.30 (m, 2H): Diastereotopic cyclopropyl protons (CH ₂). δ 0.90-1.10 (m, 2H): Diastereotopic cyclopropyl protons (CH ₂).
¹³ C NMR (100 MHz, CDCl ₃)	δ 161-164 (d, ¹ JCF \approx 245 Hz): C-F carbon. δ 145-150 (d): Quaternary aromatic carbon attached to cyclopropane. δ 128-130 (d): Aromatic CH para to fluorine. δ 110-125 (m): Other aromatic CH carbons, showing C-F coupling. δ 35-40: Quaternary cyclopropyl carbon. δ 15-20: Cyclopropyl CH ₂ carbons.
IR (thin film, cm ⁻¹)	3300-3500: N-H stretch (primary amine, likely two bands, asymmetric and symmetric). [13] 3000-3100: Aromatic C-H stretch. ~1600, ~1480: Aromatic C=C bending. 1200-1250: C-F stretch. 1000-1050: Cyclopropyl ring breathing mode.
Mass Spec. (EI)	m/z 151: Molecular ion (M ⁺). m/z 134: Loss of NH ₃ . m/z 123: Fragmentation of cyclopropyl ring.

Safety, Handling, and Storage

As a research chemical, **1-(3-Fluorophenyl)cyclopropan-1-amine** and its salts should be handled with care, following standard laboratory safety procedures. An official Safety Data Sheet (SDS) from the supplier must always be consulted prior to handling.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15][16]
- First Aid:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended by suppliers, storage at 2-8°C and protection from light is advised to ensure long-term stability.[7][8]

Conclusion

1-(3-Fluorophenyl)cyclopropan-1-amine is a strategically designed chemical building block that offers significant advantages for drug discovery programs. The unique combination of a conformationally rigid cyclopropane ring, a key amine pharmacophore, and a metabolically stabilized fluorophenyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. While its synthesis requires careful execution of multi-step procedures, the potential benefits in terms of potency, selectivity, and pharmacokinetic properties justify its consideration in modern medicinal chemistry campaigns. This guide provides the foundational knowledge for scientists to effectively procure, synthesize, characterize, and utilize this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride | 1643378-58-8 [smolecule.com]
- 5. longdom.org [longdom.org]
- 6. 764647-70-3 Cas No. | 1-(3-Fluorophenyl)cyclopropan-1-amine | Apollo [store.apolloscientific.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. 1-(3-Fluorophenyl)cyclopropan-1-amine-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1-(3-fluorophenyl)cyclopropanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(3-Fluorophenyl)cyclopropan-1-amine CAS number 764647-70-3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342483#1-3-fluorophenyl-cyclopropan-1-amine-cas-number-764647-70-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com